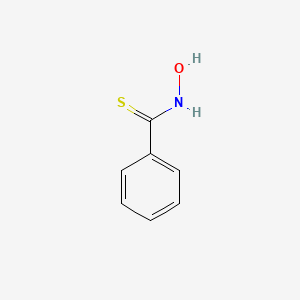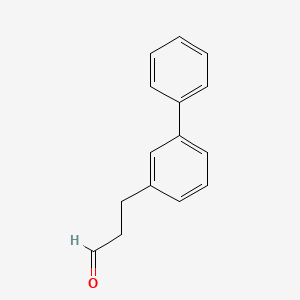
3-(3-Biphenylyl)propanal
Übersicht
Beschreibung
3-(1,1’-Biphenyl-3-yl)propanal is an organic compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(1,1’-Biphenyl-3-yl)propanal involves the following steps:
Reactants: 3-iodo-1,1′-biphenyl, tetrabutylammonium chloride, alkyl alcohol, sodium hydrogencarbonate, and palladium (II) acetate.
Solvent: Dry DMF (Dimethylformamide).
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1’-Biphenyl-3-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, leading to benzylic oxidation.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for benzylic bromination.
Major Products
Oxidation: Produces benzoic acid derivatives.
Reduction: Produces 3-(1,1’-Biphenyl-3-yl)propanol.
Substitution: Produces benzylic halides.
Wissenschaftliche Forschungsanwendungen
3-(1,1’-Biphenyl-3-yl)propanal is widely used in scientific research due to its versatile applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1,1’-Biphenyl-3-yl)propanal involves its interaction with specific molecular targets and pathways . The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,1’-Biphenyl-4-yl)propanal: Similar structure but with the biphenyl group attached at the 4-position.
Benzyl alcohol: A simpler structure with a hydroxyl group instead of an aldehyde.
Uniqueness
3-(1,1’-Biphenyl-3-yl)propanal is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C15H14O |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
3-(3-phenylphenyl)propanal |
InChI |
InChI=1S/C15H14O/c16-11-5-7-13-6-4-10-15(12-13)14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2 |
InChI-Schlüssel |
JCFUBJSIMQRJLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bis[4-(4-hydroxyphenoxy)phenyl]methanone](/img/structure/B8498947.png)
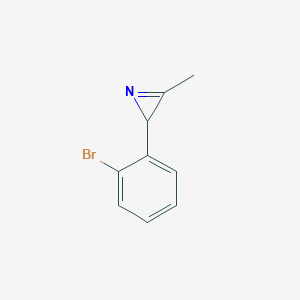
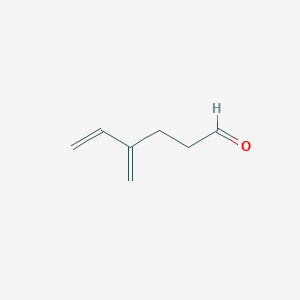
![4-[(1,1'-Biphenyl)-4-yl]-butylamine](/img/structure/B8498971.png)
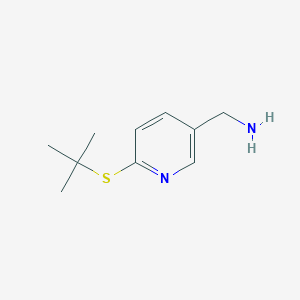
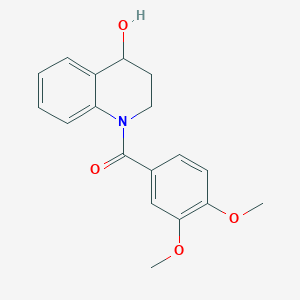
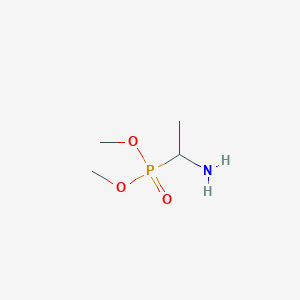
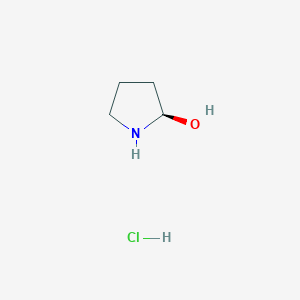
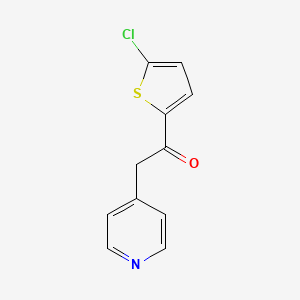
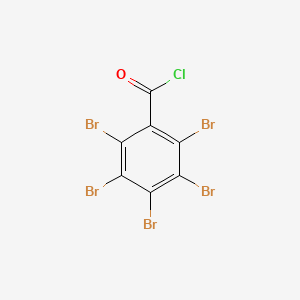
![N-[2-(3-bromo-4-methoxyphenyl)ethyl]acetamide](/img/structure/B8499019.png)
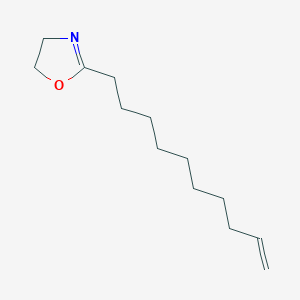
![5-[5-(4-Fluorophenyl)pentan-2-yl]benzene-1,3-diol](/img/structure/B8499040.png)
